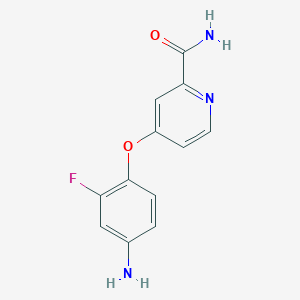
4-(4-Amino-2-fluorophenoxy)picolinamide
概要
説明
4-(4-Amino-2-fluorophenoxy)picolinamide is a useful research compound. Its molecular formula is C12H10FN3O2 and its molecular weight is 247.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivatives
Intermediate for Biologically Active Compounds : 4-(4-Amino-2-fluorophenoxy)picolinamide serves as an important intermediate in the synthesis of various biologically active compounds. It is synthesized through a process optimized for better industrial production, indicating its utility in large-scale pharmaceutical manufacturing (Xiong et al., 2018).
Amino Acid Derivatives Synthesis : The compound plays a role in the synthesis of unnatural α-amino acid derivatives, showcasing its versatility in medicinal chemistry applications. Different protocols for arylation, alkylation, and other modifications of amino acids have been developed using picolinamide as a directing group (Zeng et al., 2018).
Biological and Pharmaceutical Research
Antitumor Activity : Derivatives of this compound exhibit significant antitumor activity. For example, 4-(2-fluorophenoxy)quinoline derivatives, which include this compound, have shown promising results against various cancer cell lines (Li et al., 2013).
Development of Radioligands : This compound has been utilized in the development of radioligands for positron emission tomography (PET) imaging, specifically targeting metabotropic glutamate receptor subtype 4 (mGlu4) in the brain (Kil et al., 2014).
Serotonin Receptor Ligands : Picolinamide derivatives, which include this compound, have been synthesized and evaluated for their affinity to serotonin receptors. These compounds are significant for their potential applications in treating psychiatric disorders (Fiorino et al., 2017).
Chemical Synthesis and Analysis
C-H Bond Activation Studies : The compound has been used in studies focusing on C-H bond activation in organic synthesis. This includes research on palladium-catalyzed acetoxylation of benzylic C-H bonds using a picolinamide directing group, indicating its utility in complex chemical syntheses (Cheng et al., 2014).
Study of Intermolecular Interactions : Research has been conducted to understand the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including a fluoro derivative with this compound. This contributes to the understanding of molecular structures and interactions (Shukla et al., 2014).
Fluorometric Analysis : The compound has been utilized in the development of sensitive fluorometric methods for measuring specific metabolites in biological samples, showcasing its application in analytical chemistry (Ikeuchi & Amano, 1985).
Safety and Hazards
特性
IUPAC Name |
4-(4-amino-2-fluorophenoxy)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-5-7(14)1-2-11(9)18-8-3-4-16-10(6-8)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCUEPQNJNCDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=CC(=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631052 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868733-71-5 | |
| Record name | 4-(4-Amino-2-fluorophenoxy)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

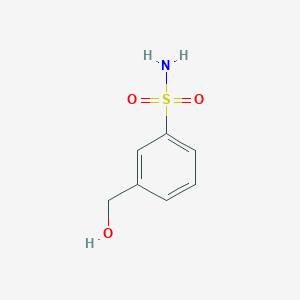
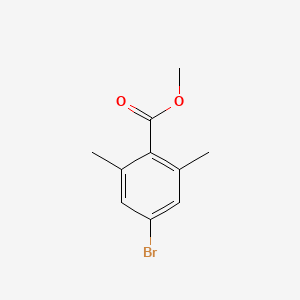
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
![[2-(2-Isopropylphenoxy)phenyl]methanol](/img/structure/B1322971.png)
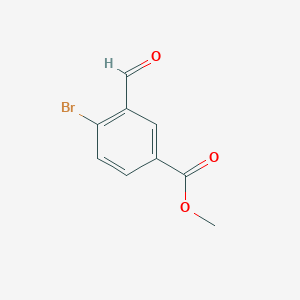
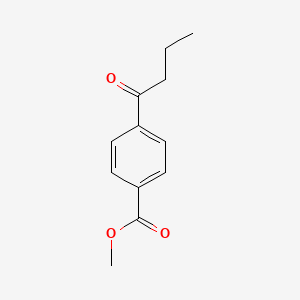
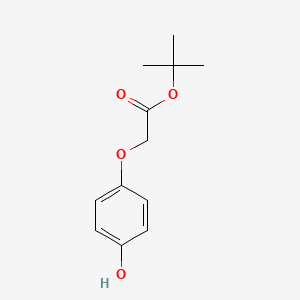

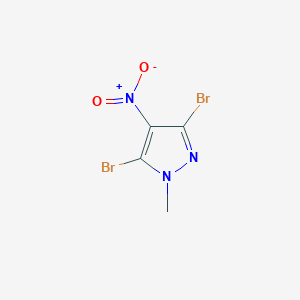

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)
![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)


